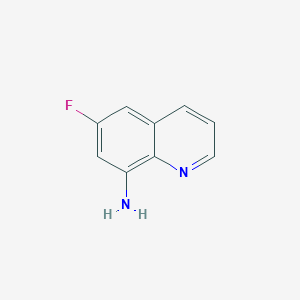

6-Fluoroquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGWILBMHTUNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20530218 | |

| Record name | 6-Fluoroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-54-4 | |

| Record name | 6-Fluoro-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Amino-6-fluoroquinoline

Abstract

8-Amino-6-fluoroquinoline is a critical heterocyclic amine intermediate, pivotal in the synthesis of advanced fluoroquinolone antibiotics and other pharmacologically active molecules. Its strategic fluorine substitution at the C-6 position and the amino group at the C-8 position significantly influence the electronic properties and biological activity of its derivatives. This guide provides a comprehensive overview of the core physicochemical characteristics of 8-amino-6-fluoroquinoline, offering insights into its synthesis, analytical characterization, and stability. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel quinoline-based therapeutics.

Introduction: The Strategic Importance of 8-Amino-6-fluoroquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy to enhance the potency of antibacterial agents by improving their penetration into bacterial cells and their interaction with target enzymes like DNA gyrase and topoisomerase IV.[2] Furthermore, the 8-amino group serves as a versatile synthetic handle for the introduction of various side chains, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

8-Amino-6-fluoroquinoline, therefore, stands as a key building block in the development of next-generation fluoroquinolones and other novel chemical entities. A thorough understanding of its fundamental physicochemical properties is paramount for its efficient utilization in synthetic chemistry, for the development of robust analytical methods, and for predicting the stability of its derivatives.

Molecular and Physicochemical Profile

Core Molecular Attributes

The fundamental molecular characteristics of 8-amino-6-fluoroquinoline are summarized in the table below. These values are computationally derived and provide a baseline for its chemical behavior.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | PubChem[5] |

| Molecular Weight | 162.16 g/mol | PubChem[5] |

| Exact Mass | 162.05932639 Da | PubChem[5] |

| XLogP3 | 1.9 | PubChem[5] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

Expert Insight: The computed XLogP3 value of 1.9 suggests that 8-amino-6-fluoroquinoline possesses moderate lipophilicity. This is a crucial parameter in drug design, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The topological polar surface area (TPSA) of 38.9 Ų indicates good potential for oral bioavailability.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 8-amino-6-fluoroquinoline. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from related molecules and general principles of spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The fluorine atom at C-6 will introduce characteristic coupling patterns (J-coupling) with adjacent protons, aiding in signal assignment.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive diagnostic feature. A study on the related compound 6-fluoro-8-quinolinol reported a ¹JCF of 248.3 Hz for the C-6 position.[6]

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the C-6 position, and its chemical shift will be indicative of the electronic environment of the quinoline ring.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 163.07 would be the prominent ion. Tandem mass spectrometry (MS/MS) studies on related fluoroquinolones reveal characteristic fragmentation patterns, often involving the loss of small neutral molecules like H₂O and CO, as well as fragmentation of substituents on the quinoline core.[7][8]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 8-amino-6-fluoroquinoline will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).[9]

2.2.4. UV-Vis Spectroscopy

Fluoroquinolones are known to absorb UV radiation. A study on a related compound, Q-35, which has a 6-fluoroquinolone core, showed absorbance peaks at 286 nm and 333 nm.[10] It is expected that 8-amino-6-fluoroquinoline will exhibit characteristic UV absorption maxima in a similar range, which is useful for its quantification using HPLC with UV detection.

Synthesis and Purification

The most direct and commonly cited method for the preparation of 8-amino-6-fluoroquinoline is the reduction of its nitro precursor, 6-fluoro-8-nitroquinoline.[6]

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from a suitable aniline precursor, followed by the reduction of the nitro group.

Caption: General synthetic pathway to 8-amino-6-fluoroquinoline.

Experimental Protocol: Reduction of 6-Fluoro-8-nitroquinoline

This protocol is a representative procedure based on established methods for the reduction of nitroarenes.

Materials:

-

6-Fluoro-8-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-fluoro-8-nitroquinoline in ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise. An excess of the reducing agent is typically used.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 8-amino-6-fluoroquinoline.

-

Further Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Methodologies

Robust analytical methods are essential for quality control, reaction monitoring, and stability studies of 8-amino-6-fluoroquinoline.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of fluoroquinolones.[11][12]

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at one of the absorption maxima of the compound (e.g., around 290 nm).[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 30 °C).

Caption: A typical workflow for the HPLC analysis of 8-amino-6-fluoroquinoline.

Stability Profile

The stability of 8-amino-6-fluoroquinoline is a critical consideration for its storage, handling, and use in multi-step syntheses. While specific stability data for this compound is limited, the general stability of fluoroquinolones provides valuable insights.

-

Photostability: Fluoroquinolones are known to be susceptible to photodegradation upon exposure to UV light.[10][14][15] The C-F bond can be particularly labile under photochemical conditions. It is therefore recommended to store 8-amino-6-fluoroquinoline in amber vials or protected from light.

-

pH Stability: The stability of fluoroquinolones can be pH-dependent.[16] The amino group at the C-8 position will be protonated under acidic conditions, which may influence the compound's stability and solubility.

-

Thermal Stability: As with most organic compounds, prolonged exposure to high temperatures can lead to degradation. Standard storage conditions in a cool, dry place are recommended.

Biological and Safety Considerations

Role in Drug Discovery

8-Amino-6-fluoroquinoline is a key intermediate in the synthesis of compounds with a wide range of biological activities, including:

-

Antibacterial Agents: As a precursor to potent fluoroquinolone antibiotics.[2][17]

-

Anticancer Agents: The quinoline scaffold is found in several anticancer drugs, and derivatives of 8-aminoquinoline have been investigated for their cytotoxic properties.[18][19]

-

Antiviral and Antifungal Agents: Derivatives of 8-aminoquinoline have also shown promise as antiviral and antifungal compounds.[1]

Safety and Handling

-

General Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

-

Toxicity of Fluoroquinolones: The broader class of fluoroquinolone antibiotics has been associated with adverse effects, including tendinopathy and central nervous system effects.[20][21] While these effects are related to the final drug molecules, it is prudent to handle all intermediates with caution.

Conclusion

8-Amino-6-fluoroquinoline is a molecule of significant strategic importance in medicinal chemistry. Its physicochemical properties, dictated by the quinoline core and the influential amino and fluoro substituents, make it an ideal scaffold for the development of novel therapeutic agents. While a complete experimental dataset for this compound is yet to be fully compiled in the public literature, this guide provides a robust framework based on computed data, analogous structures, and established chemical principles. Further experimental characterization of its properties will undoubtedly facilitate its broader application in the ongoing quest for new and improved medicines.

References

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

-

Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Paulovičová, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology, 222(12), 1083-1091. [Link]

-

Chan, C. Y., Lam, A. W., & French, G. L. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 23(4), 597-604. [Link]

-

Pouzaud, F., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. Journal of Pharmacology and Experimental Therapeutics, 308(1), 394-402. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry, 156, 108163. [Link]

-

Sbardella, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1088. [Link]

-

Takahata, M., et al. (1999). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. Antimicrobial Agents and Chemotherapy, 43(5), 1077-1084. [Link]

-

Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Montanaro, S., & Fasani, E. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(6), 899-912. [Link]

-

Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 94. [Link]

-

Matsumoto, M., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

-

Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (n.d.). ResearchGate. Retrieved from [Link]

-

Orlinska, B., et al. (2020). FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. Coatings, 10(11), 1051. [Link]

-

Ramón, R. S., & Lavilla, R. (2008). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 6(13), 2275-2277. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org. Retrieved from [Link]

-

Pluskota, R., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 10582. [Link]

-

Rapid HPLC assay of fluoroquinolones in clinical specimens. (n.d.). Sci-Hub. Retrieved from [Link]

-

PubChem. (n.d.). 8-Fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Moussaoui, Y. E., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(13), 4287. [Link]

-

Serna-Galvis, E. A., et al. (2022). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

(PDF) Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(3), 101-108. [Link]

-

Chromatographic conditions for the following to the degradation of the target antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

-

Houghtaling, J., et al. (2023). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Infectious Diseases, 9(12), 2469-2479. [Link]

-

Mechanism insight into the photocatalytic degradation of fluoroquinolone antibiotics by ZIF-8@Bi2MoO6 heterojunction. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-12. [Link]

-

Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. (n.d.). bepls. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

This table lists the acid-base dissociation constants of over 600 organic compounds, including many amino acids. All data apply. (n.d.). BioPchem. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2024). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 13(3), 225. [Link]

-

PubChem. (n.d.). 8-Fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.library.fordham.edu [research.library.fordham.edu]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Rapid HPLC assay of fluoroquinolones in clinical specimens / Journal of Antimicrobial Chemotherapy, 1989 [sci-hub.box]

- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 6-Fluoroquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Fluoroquinolin-8-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative focuses on a robust and scalable two-stage synthetic strategy, commencing with the construction of the quinoline core via the Skraup synthesis, followed by a targeted reduction of a key nitro intermediate. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and strategic considerations that inform the chosen methodologies. We will explore the mechanistic nuances of the Skraup reaction, provide a comparative analysis of nitro group reduction techniques, and present a validated, field-proven protocol for reliable synthesis.

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, anti-HIV, and neuroprotective properties.[1][2][3] The introduction of a fluorine atom at the C-6 position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this compound a highly sought-after intermediate for generating novel pharmaceutical candidates.[4]

This guide presents a logical and efficient synthetic route, emphasizing practical execution, safety, and scalability. The chosen pathway proceeds via the well-established intermediate, 6-fluoro-8-nitroquinoline.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound reveals a straightforward strategy. The primary disconnection is the amine functional group, which can be readily installed via the reduction of a nitro group. This leads back to the key intermediate, 6-fluoro-8-nitroquinoline. The quinoline core itself can be constructed from a simpler aromatic amine, 4-fluoroaniline, using classic cyclization chemistry. This establishes a two-part synthesis plan, which is both convergent and relies on well-understood, high-yielding transformations.

Part 1: Synthesis of the Key Intermediate: 6-Fluoro-8-nitroquinoline

The first phase of the synthesis focuses on building the fluorinated quinoline ring system and then installing the nitro group at the C-8 position.

Stage 1.1: Skraup Synthesis of 6-Fluoroquinoline

The Skraup synthesis is a powerful and classic method for constructing the quinoline skeleton.[5] It involves the reaction of an aniline derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[6]

Causality of Experimental Choices:

-

Reactants: 4-Fluoroaniline is selected as the starting material to directly install the fluorine atom at the desired C-6 position of the final quinoline ring. Glycerol serves as the three-carbon source for the pyridine ring portion of the quinoline.

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein, in situ.

-

Oxidizing Agent: An oxidizing agent is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene is often used and can serve as the solvent, though milder options like arsenic acid or even the nitro group of a starting nitroaniline are also employed to control the reaction's exothermicity.[5][7] Ferrous sulfate is often added as a moderator to prevent the reaction from becoming too violent.[5]

Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline (Adapted from analogous procedures for substituted quinolines)[7][8]

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 4-fluoroaniline (1.0 mol), nitrobenzene (0.4 mol, as oxidizing agent), and ferrous sulfate heptahydrate (5 g).

-

Acid Addition: Begin vigorous stirring. Slowly and carefully, add concentrated sulfuric acid (3.0 mol) through the dropping funnel. The reaction is exothermic and the temperature will rise.

-

Glycerol Addition: Gently heat the mixture to approximately 120°C. Begin the dropwise addition of glycerol (2.4 mol). The addition rate must be carefully controlled to maintain the reaction temperature between 140-150°C. Use an external cooling bath if necessary to manage the exotherm.

-

Reaction: After the addition is complete, maintain the reaction mixture at 140-150°C with continued stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to below 100°C and cautiously pour it into a large volume of cold water (approx. 5 L).

-

Purification: Remove the excess nitrobenzene via steam distillation. Make the remaining acidic solution strongly alkaline (pH > 10) by the slow addition of 30% aqueous sodium hydroxide solution, which precipitates the crude product.

-

Isolation: Extract the crude 6-fluoroquinoline with dichloromethane (DCM) (3 x 400 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product. Further purification can be achieved by vacuum distillation.

Stage 1.2: Nitration of 6-Fluoroquinoline

Electrophilic aromatic substitution on the quinoline ring system is directed by the heterocyclic nitrogen. Nitration typically occurs at the C-5 and C-8 positions.[9] By controlling the reaction conditions, the formation of the desired 8-nitro isomer can be favored. The known existence of 6-fluoro-8-nitroquinoline confirms the viability of this transformation.[10]

Causality of Experimental Choices:

-

Reagents: A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is conducted at low temperatures (0-5°C) to control the rate of this highly exothermic reaction and to minimize the formation of byproducts, including dinitrated species.

Experimental Protocol: Nitration to 6-Fluoro-8-nitroquinoline (Based on general nitration procedures for quinolines)[11]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-fluoroquinoline (1.0 mol) in concentrated sulfuric acid (4.0 mol) while cooling in an ice-salt bath to maintain an internal temperature of 0-5°C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mol) to concentrated sulfuric acid (1.5 mol), keeping the mixture cooled in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the solution of 6-fluoroquinoline, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

-

Purification: Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, will yield pure 6-fluoro-8-nitroquinoline.

Part 2: Reduction to this compound

The final step is the reduction of the C-8 nitro group to the corresponding primary amine. This is a common and critical transformation in organic synthesis. Several methods are effective, but the choice often depends on substrate sensitivity, available equipment, cost, and scale.

Comparative Analysis of Reduction Methodologies

Two primary methods are considered here: the classic Béchamp reduction using iron metal and catalytic hydrogenation.

| Feature | Method A: Béchamp Reduction (Fe/HCl) | Method B: Catalytic Hydrogenation (H₂/Pd-C) |

| Principle | Single electron transfer from iron metal in an acidic medium.[12][13] | Heterogeneous catalysis involving the adsorption of H₂ and the substrate onto a metal surface (e.g., Palladium).[14] |

| Reagents | Iron powder, HCl or Acetic Acid, Ethanol/Water. | H₂ gas (balloon or pressure vessel), Palladium on Carbon (Pd/C), solvent (e.g., Ethanol, Ethyl Acetate). |

| Advantages | - Highly cost-effective and scalable.[15]- High functional group tolerance.- Does not require specialized pressure equipment. | - Often very high yielding and clean.- Catalyst can sometimes be recovered and reused.- Milder reaction conditions (often RT). |

| Disadvantages | - Generates significant iron oxide sludge, complicating work-up.- Can require harsh acidic conditions.- Reaction can be slow. | - Potential for side reactions, especially dehalogenation (C-F bond cleavage).- Requires specialized hydrogenation equipment.- Palladium catalyst is expensive.- Catalyst can be pyrophoric and requires careful handling. |

| Recommendation | Highly recommended for its robustness, cost-effectiveness, and low risk of dehalogenation for this specific substrate. | A viable alternative, but requires careful optimization to prevent loss of the fluorine substituent. |

Recommended Method: The Béchamp Reduction

The Béchamp reduction is a stalwart of industrial and laboratory synthesis for the reduction of aromatic nitro compounds.[12] Its operational simplicity and the low cost of iron make it an exceptionally practical choice. The mechanism involves the stepwise reduction of the nitro group on the surface of the iron particles.[13]

Experimental Protocol: Béchamp Reduction of 6-Fluoro-8-nitroquinoline (Adapted from general Béchamp reduction protocols)[16]

-

Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 6-fluoro-8-nitroquinoline (1.0 mol), ethanol (1 L), water (250 mL), and fine iron powder (3.0 mol).

-

Acidification: Begin vigorous stirring and heat the mixture to gentle reflux. Through the condenser, add a small amount of concentrated hydrochloric acid (approx. 5 mL) to initiate the reaction.

-

Reaction: Maintain the mixture at reflux with continued stirring for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The mixture will turn from a yellow suspension to a dark brown or black slurry.

-

Work-up: While still hot, add sodium carbonate to the mixture to neutralize the acid and precipitate iron hydroxides. Filter the hot solution through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

-

Isolation: Combine the filtrate and the ethanol washes. Remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be dissolved in an appropriate solvent like dichloromethane and washed with water. After drying the organic layer and evaporating the solvent, the product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield pure this compound.

Safety and Handling

-

Skraup Synthesis: This reaction is notoriously exothermic and can become violent if not properly controlled.[7] Perform the reaction in a chemical fume hood, wear appropriate personal protective equipment (PPE), including a face shield, and have an appropriate quenching bath (ice-water) readily available. Sulfuric acid is highly corrosive.

-

Nitration: The nitrating mixture is extremely corrosive and a powerful oxidizing agent. It should be prepared and handled with extreme care in a fume hood, avoiding contact with organic materials. The reaction is highly exothermic and requires strict temperature control.

-

Béchamp Reduction: The reaction involves refluxing flammable solvents (ethanol). Ensure no ignition sources are present. Hydrochloric acid is corrosive.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. All equipment must be properly grounded, and the reaction area must be free of sparks and ignition sources. Palladium on carbon can be pyrophoric upon exposure to air, especially when dry and saturated with hydrogen; handle with care.

Conclusion

The synthesis of this compound is reliably achieved through a two-part strategy involving a Skraup cyclization to form the quinoline core, followed by a Béchamp reduction of a nitro intermediate. This approach is built upon classic, well-understood organic reactions, ensuring its robustness and scalability. The Béchamp reduction is particularly recommended for the final step due to its effectiveness, low cost, and minimal risk of dehalogenation compared to catalytic hydrogenation. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently produce this valuable building block for application in pharmaceutical research and development.

References

-

PrepChem. (n.d.). Synthesis of 6-fluoroquinoline. Retrieved from PrepChem.com. [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

-

Cui, C., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (2023). Skraup synthesis. [Link]

-

NROChemistry. (2022, January 22). Skraup Reaction [Video]. YouTube. [Link]

-

Wikipedia. (2023). Béchamp reduction. [Link]

-

Chem-Station. (2017). Bechamp Reduction. Chem-Station International Edition. [Link]

-

Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

-

Trade Science Inc. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal. [Link]

-

ResearchGate. (n.d.). Electrocatalytic hydrogenation of 5-, 8-nitro-, and 6,8-dinitroquinolines. [Link]

-

Plenio, H., et al. (2016). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

-

ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. [Link]

-

Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

-

Beller, M., et al. (2018). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolines. Chemical Science. [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

-

PubChem. (n.d.). 6-Fluoro-8-nitroquinoline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

-

Al-Karrawi, M. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Cohen, S. A., & Strydom, D. J. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Károlyi, P., & Mándi, A. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. [Link]

-

Perontsis, S., et al. (2021). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules. [Link]

-

Paul, K., & Dahiya, R. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry. [Link]

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

ResearchGate. (2021). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. [Link]

-

Lam, K. H., et al. (2014). Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Al-Karrawi, M. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Pinson, B., et al. (2020). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences. [Link]

-

National Toxicology Program. (1986). TR-276: 8-Hydroxyquinoline (CASRN 148-24-3) in F344/N Rats and B6C3F1 Mice (Feed Studies). [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 10. research.library.fordham.edu [research.library.fordham.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tsijournals.com [tsijournals.com]

- 16. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

Introduction: The Strategic Importance of 6-Fluoroquinolin-8-amine

An In-depth Technical Guide to the Reaction Mechanism of 6-Fluoroquinolin-8-amine Formation

This compound is a critical heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a fluorinated quinoline core, is a key component in the synthesis of various bioactive molecules, including potential therapeutic agents.[1] The strategic placement of the fluorine atom and the amine group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery programs.[2] This guide provides a detailed examination of the predominant synthetic pathway and the underlying reaction mechanisms for the formation of this compound, tailored for researchers and drug development professionals.

Overall Synthetic Strategy: A Two-Step Approach

The most established and efficient synthesis of this compound is a two-step process commencing from 6-fluoroquinoline. This strategy involves:

-

Electrophilic Nitration: The selective introduction of a nitro group at the C8 position of the 6-fluoroquinoline ring to yield 6-fluoro-8-nitroquinoline.

-

Chemoselective Reduction: The subsequent reduction of the nitro group to the primary amine, affording the final product, this compound.[3]

This pathway is favored due to its reliance on well-understood, high-yielding reactions and the commercial availability of the necessary precursors.

Sources

Spectroscopic Characterization of 6-Fluoroquinolin-8-amine: A Technical Guide for Researchers

Introduction

6-Fluoroquinolin-8-amine is a fluorinated heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a fluorine atom at the 6-position can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental methodologies.

Molecular Structure and Synthesis Context

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. A common synthetic route to this compound involves the reduction of 6-fluoro-8-nitroquinoline[1]. This precursor is typically prepared through electrophilic nitration of 6-fluoroquinoline.

Caption: Synthetic pathway to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

¹H NMR Spectral Data and Interpretation

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.7 | dd | J ≈ 4.5, 1.5 | 1H |

| H-3 | ~7.4 | dd | J ≈ 8.5, 4.5 | 1H |

| H-4 | ~8.1 | dd | J ≈ 8.5, 1.5 | 1H |

| H-5 | ~7.2 | d | J ≈ 9.0 | 1H |

| H-7 | ~6.8 | d | J ≈ 9.0 | 1H |

| -NH₂ | ~5.0 | br s | - | 2H |

Interpretation:

-

The protons of the pyridine ring (H-2, H-3, H-4) are expected to resonate at lower field due to the electron-withdrawing effect of the nitrogen atom.

-

The protons of the benzene ring (H-5, H-7) will be influenced by both the fused pyridine ring and the substituents. The electron-donating amino group at C-8 will shield the protons on the benzene ring, shifting them to a higher field compared to unsubstituted quinoline. The fluorine at C-6 will introduce further complexity through spin-spin coupling.

-

The amino protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data and Interpretation

Direct experimental ¹³C NMR data for this compound is not available in the surveyed literature. However, a study by Gershon et al. provides the ¹³C NMR data for the structurally very similar compound, 6-fluoro-8-quinolinol, in DMSO-d₆[1]. This data serves as an excellent reference for predicting the chemical shifts of this compound. The primary difference will be the electronic effect of the -NH₂ group at C-8 compared to the -OH group.

¹³C NMR Data for 6-Fluoro-8-quinolinol (in DMSO-d₆)[1]:

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-2 | 152.2 | 2.3 |

| C-3 | 124.0 | <1 |

| C-4 | 136.1 | 5.2 |

| C-4a | 129.2 | 10.4 |

| C-5 | 115.2 | 21.7 |

| C-6 | 157.5 | 248.3 |

| C-7 | 114.1 | 31.5 |

| C-8 | 148.6 | 10.3 |

| C-8a | 135.7 | 1.4 |

Interpretation:

-

The carbon directly attached to the fluorine atom (C-6) exhibits a large one-bond coupling constant (¹JCF ≈ 248.3 Hz), a characteristic feature in ¹³C NMR of fluorinated compounds.

-

The chemical shifts of the other carbons are influenced by their position relative to the nitrogen, fluorine, and amino (or hydroxyl) groups. The carbons in the pyridine ring (C-2, C-3, C-4, C-8a) are generally at a lower field than those in the benzene ring.

-

The amino group in this compound is expected to have a slightly different electronic effect on the chemical shifts of the aromatic carbons compared to the hydroxyl group in 6-fluoro-8-quinolinol, but the overall pattern should be very similar.

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion[2].

Predicted ¹⁹F NMR Data:

The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides, which is generally between -100 and -130 ppm relative to CFCl₃[3]. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-7).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| ~3050 | C-H stretch (aromatic) | Aromatic Ring |

| 1620-1580 | N-H bend (scissoring) | Primary Amine |

| 1600-1450 | C=C and C=N stretch | Aromatic/Heteroaromatic Ring |

| 1300-1000 | C-N stretch and C-F stretch | Amine and Fluoroaromatic |

Interpretation:

-

The presence of a primary amine (-NH₂) will be indicated by two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region (one for the symmetric and one for the asymmetric stretch) and an N-H bending vibration around 1620-1580 cm⁻¹[4].

-

The aromatic nature of the quinoline ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

-

A strong absorption band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: A variety of mass analyzers can be employed, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₉H₇FN₂) is 162.16 g/mol . In a high-resolution mass spectrum, the exact mass would be observed at m/z 162.0593.

-

Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization technique used. Under EI conditions, common fragmentation pathways for quinolines involve the loss of HCN[5]. For amines, alpha-cleavage is a characteristic fragmentation.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation:

-

The molecular ion peak at m/z 162 should be readily observable, especially with soft ionization techniques.

-

A significant fragment ion at m/z 135, corresponding to the loss of hydrogen cyanide (HCN) from the pyridine ring, is a plausible fragmentation pathway based on the known behavior of quinoline derivatives[5].

-

Another possible fragmentation is the loss of ammonia (NH₃) from the molecular ion, which would result in a fragment at m/z 145.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic characteristics of this compound. While a complete set of experimentally determined spectra is not available in a single source, a comprehensive analysis has been presented based on the data from closely related compounds and the fundamental principles of each spectroscopic technique. The provided protocols and interpretations will serve as a valuable resource for scientists working with this important chemical intermediate, aiding in its identification, characterization, and quality control.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Hassan, M. S. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(6), 758-762 (1998).

- Gershon, H., Clarke, D. D., & Murel, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Fluorine Chemistry, 125(11), 1645-1649 (2004).

-

University of California, Santa Barbara. 19F NMR Reference Standards. [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

-

NIST WebBook. 8-Hydroxyquinoline. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. 1H-NMR spectra of HQ and PHQ. [Link]

-

Wiley Online Library. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

BEPLS. Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. 8-Aminoquinoline. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Elsevier. Reaxys Medicinal Chemistry. [Link]

-

MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]

-

ResearchGate. Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. [Link]

-

Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Elsevier. Reaxys. [Link]

-

PubChem. 6-Aminoquinoline. [Link]

-

ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Reddit. HELP: Searching through Scifinder-n, Reaxys and WebofScience databases. [Link]

- Google Patents.

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Fluoroquinolin-8-amine in Organic Solvents

This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 6-Fluoroquinolin-8-amine in organic solvents. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. By integrating theoretical foundations with actionable experimental protocols, this document serves as a practical resource for formulation development, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The solubility of an active pharmaceutical ingredient (API) or key intermediate like this compound is a fundamental physicochemical property that governs its behavior in nearly every stage of development. From reaction kinetics in synthesis to bioavailability in a final drug product, understanding and quantifying solubility is a non-negotiable prerequisite for success. This guide will explore the factors that dictate the solubility of this specific molecule and provide the necessary protocols to quantify it accurately.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and its properties, in turn, dictate its solubility. The key physicochemical parameters for this compound are summarized below. These values are foundational for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [3] |

| Molecular Weight | 162.16 g/mol | [3] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donors | 1 (the amine group) | [3] |

| Hydrogen Bond Acceptors | 2 (the quinoline nitrogen and the fluorine atom) | [3] |

| CAS Number | 343-54-4 | [3] |

The molecule's structure features a rigid, aromatic quinoline core, which is generally hydrophobic. However, the presence of an amine group (-NH₂) provides a site for hydrogen bond donation, while the quinoline nitrogen and the electronegative fluorine atom act as hydrogen bond acceptors.[4][5] The XLogP3 value of 1.9 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for nonpolar environments, it is not extremely hydrophobic.[3]

Caption: Key structural features of this compound governing its solubility.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[9][10]

Solvent Classes and Predicted Affinity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. Due to the amine group and nitrogen/fluorine atoms on this compound, moderate to good solubility is expected in these solvents, particularly in alcohols. Its solubility in water is likely to be low, a common trait for aromatic amines with a significant hydrocarbon scaffold.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. This compound is predicted to have good solubility in solvents like DMSO and DMF, which are excellent at disrupting intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the polar functional groups and the moderate LogP value of the compound, solubility is expected to be poor in highly nonpolar solvents like hexane.[11] Toluene, being aromatic, might show slightly better affinity due to pi-pi stacking interactions with the quinoline ring.

The Role of Temperature:

For most solid solutes, the dissolution process is endothermic (it consumes heat).[12] Therefore, solubility generally increases with temperature.[9][13] This relationship is described by the van 't Hoff equation.[9] When developing a solubility profile, it is crucial to measure it at controlled temperatures, as even small variations can significantly impact the results.

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[14] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[15][16] While the experimental determination of HSP for a new compound like this compound requires its own set of experiments, computational methods can predict these values.[17] These predicted values can then be used to screen for optimal solvents by calculating the "Hansen distance" (Ra) between the solute and various solvents. A smaller distance implies higher affinity. This predictive tool is invaluable for narrowing down the selection of solvents for experimental screening.[18]

Experimental Determination of Solubility Profile

To obtain definitive data, experimental measurement is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility, which represents the thermodynamically stable point of saturation.[13][19]

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility by the Shake-Flask Method

This protocol describes the steps to determine the maximum dissolved concentration of this compound at equilibrium.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, solvent-compatible, such as PTFE)

-

Syringes and vials for sample collection

-

Analytical balance

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: a. To a series of labeled glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[20] b. Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.[19]

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the mixtures for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.[20][21] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[19]

-

Separation of Undissolved Solid: a. After equilibration, remove the vials and allow the excess solid to settle. b. To separate the saturated liquid phase from the solid, either centrifuge the vials at high speed or directly filter the supernatant. c. Carefully withdraw a sample of the clear supernatant using a syringe. d. Immediately pass the sample through a 0.22 µm syringe filter into a clean, pre-labeled analysis vial. This step is critical to remove any fine particulates that would otherwise lead to an overestimation of solubility.[22][23]

-

Sample Preparation for Analysis: a. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-established HPLC calibration curve. Record the dilution factor precisely.

-

Quantification by HPLC: a. Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point for quinoline derivatives.[24][25] Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation of Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original solubility by multiplying the measured concentration by the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, organized table. This allows for easy comparison across different solvent systems.

Table Template for Experimental Solubility Data:

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value | Clear solution |

| Ethanol | 25 | Experimental Value | Calculated Value | Clear solution | |

| Polar Aprotic | DMSO | 25 | Experimental Value | Calculated Value | Clear solution |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Clear solution | |

| Acetone | 25 | Experimental Value | Calculated Value | Clear solution | |

| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value | Undissolved solid |

| Hexane | 25 | Experimental Value | Calculated Value | Undissolved solid |

SD: Standard Deviation from triplicate measurements.

The results from this table can then be used to validate the initial predictions based on the compound's structure and theoretical principles. Discrepancies may point to specific interactions (e.g., strong solvent-solute hydrogen bonding) that dominate the dissolution process.

Conclusion

This guide has outlined a comprehensive approach to understanding and determining the solubility profile of this compound. By combining theoretical predictions based on its physicochemical properties with a rigorous experimental protocol like the shake-flask method, researchers can generate the reliable and accurate data necessary for informed decision-making in drug development and chemical research. The provided frameworks for prediction, experimentation, and data analysis constitute a self-validating system, ensuring scientific integrity and producing trustworthy results.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. [Link]

-

Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

-

Various Authors. (n.d.). Solubility. Wikipedia. [Link]

-

Grygier, A., et al. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

Bergström, C. A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Please provide a valid URL if available]

-

JoVE. (2020). Solubility - Concept. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Please provide a valid URL if available]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

-

JoVE. (2023). Physical Properties of Amines. [Link]

- Unknown Source. (n.d.). SAFETY DATA SHEET. [Please provide a valid URL if available]

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. [Please provide a valid URL if available]

-

Various Authors. (n.d.). Quinoline. Wikipedia. [Link]

-

ResearchGate. (2020). abstract about aromatic amines. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. [Link]

-

Various Authors. (n.d.). Solvent. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline: A versatile heterocyclic. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Physical Properties of Amines [jove.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. Video: Solubility - Concept [jove.com]

- 11. quora.com [quora.com]

- 12. Solubility [chem.fsu.edu]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Solubility parameters (HSP) [adscientis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

The Strategic Imperative of Fluorine Substitution in Quinoline-Based Drug Discovery

An In-Depth Technical Guide:

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The strategic introduction of fluorine into this privileged structure has proven to be one of the most impactful modifications in modern drug design. This guide provides an in-depth analysis of the multifaceted role of fluorine substitution in quinoline derivatives. We will move beyond a mere survey of effects to explore the underlying physicochemical principles and their profound implications for pharmacokinetics, pharmacodynamics, and overall biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into how this unique halogen can be leveraged to overcome development challenges and unlock new therapeutic potential. We will dissect the causal relationships between fluorination and key drug-like properties, present detailed experimental protocols for synthesis and evaluation, and provide a forward-looking perspective on the evolving role of fluorinated quinolines.

The Fluorine Revolution: From Quinolone to Fluoroquinolone

The history of quinolone antibiotics provides a compelling case study for the transformative power of fluorine. The first clinically useful quinolone, nalidixic acid (discovered in 1962), had a limited spectrum of activity, primarily against Gram-negative bacteria.[][3] The watershed moment came in the early 1980s with the synthesis of norfloxacin, which featured a pivotal fluorine atom at the C-6 position of the quinolone ring.[][4] This single atomic substitution dramatically broadened the antibacterial spectrum and increased potency by orders of magnitude.[4] This breakthrough was not accidental but a result of understanding that the C-6 fluorine atom enhances the inhibition of the drug's primary targets: bacterial DNA gyrase and topoisomerase IV.[][5] This discovery catalyzed the development of an entire class of "fluoroquinolone" antibiotics and established fluorine substitution as a premier strategy in medicinal chemistry.[3][6]

Modulating Core Physicochemical Properties: The Mechanistic Impact of Fluorine

The utility of fluorine stems from its unique combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[5] This allows it to act as a "super-hydrogen" while exerting powerful electronic effects. When incorporated into a quinoline derivative, fluorine profoundly alters key physicochemical parameters that govern a molecule's behavior in a biological system.[7][8]

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is context-dependent. While fluorine is highly electronegative, the substitution of a C-H bond with a C-F bond often increases a molecule's lipophilicity.[5][9] This is because the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing interactions with water. Furthermore, trifluoromethyl (-CF3) groups are significantly more lipophilic and can enhance membrane permeability, aiding in cellular uptake and target engagement.[10] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects and Acidity (pKa)

As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[5] When placed on or near the quinoline ring, it can significantly lower the pKa of basic nitrogen atoms, such as those in a C-7 piperazine substituent common in fluoroquinolones.[5][8] This reduction in basicity can decrease unwanted ionization at physiological pH, leading to improved cell membrane penetration and better bioavailability.[5]

Metabolic Stability

One of the most valuable applications of fluorine is to enhance metabolic stability.[5][7] Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[5] Strategically placing fluorine at a metabolically labile position (a "metabolic soft spot") effectively blocks this pathway, which can increase the drug's in vivo half-life, reduce patient dosage frequency, and lead to a more predictable pharmacokinetic profile.[5][10][11]

Target Binding and Conformation

Fluorine can participate in unique, favorable interactions with protein targets, including dipole-dipole interactions and orthogonal multipolar C–F···C=O interactions.[12] The introduction of fluorine can also alter the conformation of a molecule, pre-organizing it into a bioactive shape that binds more tightly to its target receptor or enzyme.[13] In the case of fluoroquinolones, the C-6 fluorine has been shown to improve gyrase-complex binding by 2- to 17-fold compared to non-fluorinated analogues.[5]

Table 1: Comparative Physicochemical Properties of Non-Fluorinated vs. Fluorinated Quinolones

| Compound | Structure | Key Feature | logP (approx.) | Half-Life (t½, hours) | Primary Indication |

| Nalidixic Acid | No Fluorine | ~1.6 | ~8 | Uncomplicated UTIs | |

| Ciprofloxacin | C-6 Fluorine | ~0.28 | ~4 | Broad-spectrum antibacterial[14] |

Note: Data is compiled for illustrative comparison. Exact values can vary based on experimental conditions.

Structure-Activity Relationships (SAR) in Fluoroquinolones

The development of thousands of quinolone analogues has led to a deep understanding of the SAR for this class.[3][6] The presence of fluorine is a key component of this relationship.

-